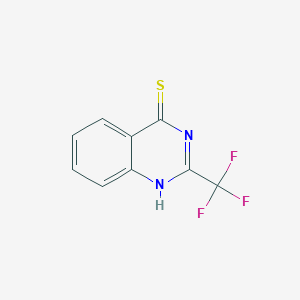

2-(Trifluoromethyl)quinazoline-4-thiol

Description

Significance of the Quinazoline (B50416) Scaffold as a Heterocyclic Motif in Organic Synthesis

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a structure of profound importance in organic and medicinal chemistry. cbijournal.com This nitrogen-containing heterocyclic motif is a core component in over 200 naturally occurring alkaloids and a plethora of synthetic compounds exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net

The versatility of the quinazoline system has encouraged extensive research, leading to the discovery of its derivatives as potent agents with diverse therapeutic applications. researchgate.net These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antihypertensive properties. researchgate.netnih.gov The inherent biological significance of this scaffold has made it a focal point for the design and synthesis of novel therapeutic agents. nih.gov Several quinazoline-based drugs have successfully reached the market, validating the utility of this scaffold in drug discovery. A notable example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which features the quinazoline core. nih.gov

The synthetic accessibility and the ease with which the quinazoline ring can be functionalized at various positions make it an attractive template for creating libraries of compounds for biological screening. cbijournal.com Its rigid structure provides a well-defined orientation for substituents, facilitating structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. researchgate.net

Table 1: Selected Biological Activities of Quinazoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netnih.gov |

| Anti-inflammatory | cbijournal.comresearchgate.net |

| Antibacterial | cbijournal.comresearchgate.net |

| Antiviral | cbijournal.com |

| Antihypertensive | cbijournal.comnih.gov |

Role of the Trifluoromethyl Moiety in Modulating Molecular Properties and Reactivity in Fluorine Chemistry

The trifluoromethyl (-CF3) group is one of the most impactful functional groups in modern fluorine chemistry, widely employed to enhance the molecular properties of organic compounds, particularly in the pharmaceutical and agrochemical industries. globethesis.com Its unique electronic and steric characteristics can dramatically alter the physicochemical profile of a parent molecule. globethesis.com

Introducing a trifluoromethyl group is a key strategy for modulating several critical parameters:

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by oxidative enzymes in the body. This often leads to an increased half-life of drug candidates. nih.gov

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment in the -CF3 group. This can lead to favorable interactions, such as dipole-dipole or hydrogen bonding, with biological targets like enzymes and receptors, thereby increasing binding affinity and potency. nih.gov

Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly influence the pKa of nearby acidic or basic centers in a molecule, which can affect its ionization state and solubility at physiological pH.

Table 2: Physicochemical Effects of the Trifluoromethyl Group

| Property Affected | Consequence of Trifluoromethylation |

|---|---|

| Lipophilicity | Increased, potentially improving membrane permeability |

| Metabolic Stability | Increased, due to the high C-F bond strength |

| Electronegativity | High, influencing molecular interactions and pKa |

Rationale for Advanced Chemical Investigations on 2-(Trifluoromethyl)quinazoline-4-thiol

The decision to undertake advanced chemical investigations into this compound stems from a logical combination of the advantageous properties of its constituent parts. The fusion of the biologically active quinazoline scaffold with the property-enhancing trifluoromethyl group presents a compelling strategy for the development of novel molecules with significant potential in medicinal chemistry and materials science. globethesis.com

The primary rationale for studying this specific compound can be summarized as follows:

Synergistic Effects: The combination of the quinazoline core, known for its diverse bioactivities, with the trifluoromethyl group, known to improve pharmacokinetic properties, offers the potential for creating new chemical entities with enhanced therapeutic efficacy. nih.govnih.gov Research on 2-(trifluoromethyl)quinazolinones has already indicated that this combination can lead to potent anticancer agents. globethesis.comresearchgate.net

Versatile Synthetic Intermediate: The thiol (-SH) group at the 4-position of the quinazoline ring is a highly valuable functional handle for further synthetic transformations. It can readily undergo a variety of chemical reactions, such as alkylation, oxidation, or coupling reactions, allowing for the facile synthesis of a diverse library of derivatives. nih.govresearchgate.net This makes this compound a key building block for creating more complex molecules with tailored properties.

Exploration of Novel Bioactivities: While the corresponding 2-(trifluoromethyl)quinazolin-4-one has been a subject of interest, the 4-thiol analogue and its subsequent derivatives represent a less explored chemical space. Investigating this compound and its reactivity allows chemists to probe new structure-activity relationships and potentially discover novel biological targets or mechanisms of action. The isothiourea moiety that can be derived from the thiol group may serve as a critical pharmacophore, similar to the guanidine (B92328) moiety in other biologically active quinazolines. nih.gov

In essence, the study of this compound is driven by its potential as a precursor to a new generation of fluorinated quinazoline derivatives. These derivatives are hypothesized to possess improved pharmacological profiles, making them attractive candidates for drug discovery programs and other advanced chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZGELKZXNHIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326591 | |

| Record name | 2-(trifluoromethyl)-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35982-23-1 | |

| Record name | 2-(trifluoromethyl)-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)quinazoline-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Reactions of 2 Trifluoromethyl Quinazoline 4 Thiol

Reactivity Profile of the Thiol Group (-SH)

The thiol group at the C-4 position of the quinazoline (B50416) ring is the primary site of reactivity for many transformations. Its nucleophilic character allows for a variety of bond-forming reactions, including S-alkylation, S-arylation, and oxidation.

The sulfur atom of the thiol group is a soft nucleophile, readily participating in reactions with various electrophiles to form stable thioether (sulfide) linkages. S-alkylation is a common strategy to introduce diverse functional groups, which can modulate the molecule's physicochemical properties.

The reaction typically proceeds via a nucleophilic substitution mechanism (SN2 or SNAr) where the thiol is first deprotonated by a base to form a more potent thiolate anion. This anion then attacks an alkyl or aryl halide, displacing the leaving group to form the corresponding thioether. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (Et₃N). The choice of solvent is crucial and often includes polar apathetic solvents such as dimethylformamide (DMF) or acetone.

Research on related quinazoline-2-thione and quinazolin-4(3H)-one scaffolds has demonstrated the successful synthesis of a variety of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives. These studies provide a framework for the expected reactivity of 2-(trifluoromethyl)quinazoline-4-thiol.

Table 1: Representative S-Alkylation and S-Arylation Reactions

This table illustrates common transformations for forming thioethers from thiol-containing heterocyclic compounds, analogous to reactions expected for this compound.

| Reactant (Electrophile) | Base | Solvent | Product Type |

| Benzyl chloride | K₂CO₃ | Acetone | S-Benzyl thioether |

| Ethyl bromoacetate | K₂CO₃ | DMF | S-Alkylated acetate (B1210297) ester |

| 4-Nitrofluorobenzene | Et₃N | Ethanol | S-Aryl thioether |

| Propargyl bromide | NaH | THF | S-Propargyl thioether |

The sulfur atom in the thiol group can exist in various oxidation states, allowing for its conversion into disulfides, sulfoxides, and sulfones. These transformations are valuable as they introduce new functional groups with distinct electronic and steric properties.

Disulfide Formation: Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(2-(trifluoromethyl)quinazolin-4-yl) disulfide. This reaction involves the coupling of two thiol molecules. Common reagents for this transformation include iodine (I₂), hydrogen peroxide (H₂O₂) under controlled conditions, or exposure to air, particularly in the presence of a base. chemrxiv.org Recently, methods using sulfuryl fluoride (B91410) (SO₂F₂) have been developed as a "redox-click" reaction for the efficient and selective formation of disulfides from thiols under simple conditions. nih.govchemrxiv.org

Sulfoxide (B87167) and Sulfone Formation: Further oxidation of the thioether derivatives (formed via S-alkylation) can yield the corresponding sulfoxides and sulfones. The selective oxidation to either sulfoxide or sulfone is typically achieved by controlling the stoichiometry of the oxidizing agent. organic-chemistry.orgorganic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov The use of one equivalent of the oxidant generally favors the formation of the sulfoxide, while an excess of the oxidant, often combined with elevated temperatures, leads to the fully oxidized sulfone. jchemrev.comresearchgate.net These oxidized derivatives are important in drug design as the sulfoxide and sulfone groups can act as hydrogen bond acceptors and improve the solubility and metabolic stability of the parent compound.

The nucleophilic thiol group can react with a range of electrophiles beyond alkyl halides. A particularly important reaction is the conjugate or Michael addition to activated alkenes (Michael acceptors). acs.org This thia-Michael addition is an atom-economical method for forming carbon-sulfur bonds. mdpi.com

Activated alkenes, such as α,β-unsaturated esters, ketones, and nitriles, are susceptible to nucleophilic attack by the thiolate anion. The reaction is often catalyzed by a base to generate the thiolate. Research has shown that the presence of a trifluoromethyl group on an acrylate (B77674) system can significantly accelerate the thia-Michael addition, in some cases allowing the reaction to proceed without a catalyst. researchgate.netnih.gov This suggests that this compound would be a highly reactive Michael donor. This reaction is a powerful tool for creating more complex molecules by linking the quinazoline core to other functional scaffolds. nih.gov

Table 2: Examples of Thia-Michael Addition Reactions

This table shows typical Michael acceptors that react with thiols in a conjugate addition fashion.

| Michael Acceptor | Catalyst | Product Type |

| Acrylonitrile | Base (e.g., Et₃N) | β-cyanoethyl thioether |

| Methyl acrylate | Base or Catalyst-free | β-carbomethoxyethyl thioether |

| Maleimide | Base | Succinimide thioether |

| α-(Trifluoromethyl)acrylate | Catalyst-free | β-trifluoromethyl-α-carboxyethyl thioether |

Transformations of the Quinazoline Ring System

Beyond the reactivity of the thiol group, the quinazoline ring itself is a substrate for various functionalization reactions. The electronic properties of the trifluoromethyl group at C-2 and the thiol at C-4 influence the regioselectivity of these transformations.

The quinazoline nucleus has several positions amenable to functionalization. The C-4 position, bearing the thiol group, is highly activated toward nucleophilic aromatic substitution (SNAr). The thiol can act as a leaving group, particularly after being converted to a more labile sulfoxide or sulfone, allowing for the introduction of amines, alcohols, or other nucleophiles. rsc.org This provides a direct route to 4-substituted-2-(trifluoromethyl)quinazolines, which are important pharmacophores. nih.gov

The C-2 position is strongly influenced by the electron-withdrawing trifluoromethyl group. While direct substitution at this position is challenging, functionalization can be achieved through directed metallation strategies. cardiff.ac.uk

Electrophilic aromatic substitution on the benzene (B151609) portion of the quinazoline ring is also possible. The directing effects of the existing substituents and the heterocyclic ring itself will determine the position of attack (typically at C-6 or C-8). However, the quinazoline ring is generally electron-deficient, often requiring harsh conditions for reactions like nitration or halogenation.

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of heterocyclic cores. nih.gov These methods offer a more efficient and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.

For the this compound scaffold, C-H activation strategies can be envisioned for the direct introduction of aryl, alkyl, or other functional groups onto the benzene ring. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. The reaction often proceeds via a directed mechanism, where a coordinating group on the molecule directs the metal catalyst to a specific C-H bond, typically in the ortho position. While the thiol group itself is not a strong directing group in this context, the nitrogen atoms within the quinazoline ring can serve this purpose, potentially directing functionalization to the C-8 position. These advanced synthetic methods provide a powerful avenue for creating novel and complex quinazoline derivatives from a simple precursor.

Reactivity and Stability of the Trifluoromethyl Group (-CF3)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of the quinazoline ring to which it is attached. nih.gov This group is generally characterized by its high stability due to the strength of the carbon-fluorine bonds.

The potent electron-withdrawing nature of the -CF3 group has a profound impact on the electron density distribution within the quinazoline ring system. nih.gov By inductively pulling electron density away from the ring, the -CF3 group enhances the electrophilic character of the carbon atoms in the heterocyclic ring. nih.gov This increased electrophilicity makes the quinazoline ring more susceptible to nucleophilic attack. For instance, the presence of the -CF3 group can facilitate nucleophilic aromatic substitution reactions at other positions on the ring, should a suitable leaving group be present. This electronic modulation is a key factor in designing synthetic strategies that utilize the quinazoline scaffold.

The stability of the trifluoromethyl group is a significant asset in the development of pharmaceuticals and other functional molecules. The C-F bonds are exceptionally strong, rendering the -CF3 group resistant to many chemical transformations, as well as to metabolic degradation in biological systems. nih.gov This stability ensures that the beneficial electronic properties conferred by the -CF3 group are maintained throughout subsequent reaction steps and in the final target molecule.

While the trifluoromethyl group is known for its stability, under specific and often harsh reaction conditions, it can undergo transformations.

Further Fluorination: The concept of "further fluorination" of a -CF3 group to a -CF4 group is not a typical or facile transformation in organic synthesis. The existing C-F bonds are highly stable, and adding a fourth fluorine to an already electron-poor carbon atom presents a significant energetic barrier. There is currently a lack of documented methods for the direct conversion of a trifluoromethyl group to a tetrafluoromethane group on a heterocyclic scaffold like quinazoline under standard laboratory conditions.

De-trifluoromethylation: In contrast, de-trifluoromethylation, or the removal of fluorine atoms from the -CF3 group, has been observed in certain chemical contexts, although it generally requires specific reagents and conditions. For instance, reactions involving strong reducing agents or certain transition metal complexes can lead to the cleavage of C-F bonds. While not a common transformation for 2-(trifluoromethyl)quinazoline derivatives, the possibility of selective defluorination to introduce other functional groups could be an area for future research.

Tandem and Cascade Reaction Sequences Involving the Compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to the synthesis of complex molecules. While specific examples of tandem or cascade reactions starting directly from this compound are not extensively reported, the synthesis of related trifluoromethylated quinazoline derivatives often employs such elegant strategies.

For instance, a palladium-catalyzed three-component tandem cyclization reaction has been developed for the one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines. nih.gov This reaction involves the coupling of isocyanides, 2,2,2-trifluoro-N-(2-iodophenyl)acetimidoyl chlorides, and amines, showcasing a [4 + 1 + 1] cyclization strategy. nih.gov Although this method synthesizes a derivative rather than using the thiol as a starting material, it highlights the utility of tandem approaches in constructing the core trifluoromethylated quinazoline scaffold.

Another example is the Lewis acid-catalyzed condensation-cyclization cascade for the direct synthesis of di/trifluoromethyl-1,2,3,4-tetrahydroquinazolines from difluoro/trifluoroacetaldehyde hemiacetal and aromatic amines. nih.gov These one-pot sequential reactions demonstrate the power of cascade processes in efficiently assembling the fluorinated quinazoline framework. nih.gov

The development of tandem and cascade reactions that utilize the unique reactivity of the thiol group in this compound as a starting point for further molecular elaboration remains an area with potential for future exploration. Such reactions could involve the initial S-alkylation or S-arylation of the thiol, followed by an intramolecular cyclization or other bond-forming events triggered by the introduction of a new reactive moiety.

Exploration of this compound as a Building Block for Complex Molecular Scaffolds

The this compound moiety is a versatile building block for the construction of more complex molecular architectures, particularly those with potential biological activity. The presence of the reactive thiol group allows for a variety of derivatization reactions, leading to the synthesis of diverse libraries of compounds.

One common strategy involves the S-alkylation or S-arylation of the thiol group to introduce various substituents. These derivatized quinazolines can then serve as intermediates for the construction of fused heterocyclic systems. For example, the synthesis of novel thiazolo[5,4-g]quinazolin-8-ones and their isomers has been explored, where the quinazoline scaffold is fused with a thiazole (B1198619) ring. nih.gov Such fused polycyclic systems are of interest in medicinal chemistry due to their rigid structures and potential to interact with biological targets.

Furthermore, the quinazoline scaffold itself is a key component in the design of inhibitors for various enzymes, including kinases. nih.gov The trifluoromethyl group often enhances the binding affinity and metabolic stability of these inhibitors. mdpi.com By strategically modifying the 4-thiol position of this compound, it is possible to synthesize novel kinase inhibitors and other biologically active molecules. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed and synthesized as potential anticancer agents. mdpi.com

The exploration of this compound in multicomponent reactions (MCRs) also presents a promising avenue for the rapid generation of molecular diversity. MCRs allow for the combination of three or more starting materials in a single step to create complex products, and the reactive nature of the thiol group makes it an ideal candidate for participation in such reactions.

The following table provides a summary of representative complex molecular scaffolds that can be conceptually derived from or are related to the 2-(trifluoromethyl)quinazoline core, highlighting the versatility of this structural motif.

| Scaffold Class | General Structure | Potential Applications |

| Thiazolo[5,4-g]quinazolines | Fused thiazole and quinazoline rings | Kinase inhibitors, Anticancer agents |

| Pyrimido[5,4-c]quinolines | Fused pyrimidine (B1678525) and quinoline (B57606) rings | Cytotoxic agents |

| N-Aryl-quinazoline-4-amines | Aryl amine at the 4-position | Enzyme inhibitors, Anticancer agents |

| S-Substituted quinazolines | Various substituents attached to the sulfur atom | Intermediates for further synthesis, Biologically active molecules |

Mechanistic Insights and Theoretical Investigations of 2 Trifluoromethyl Quinazoline 4 Thiol

Computational Studies on Reaction Mechanisms

Computational studies are instrumental in building a detailed, step-by-step understanding of the chemical transformations that lead to the synthesis of 2-(Trifluoromethyl)quinazoline-4-thiol. These investigations provide insights into transition states, intermediates, and the energetics of the reactions involved.

The conversion of the carbonyl group in the precursor, 2-(trifluoromethyl)quinazolin-4(3H)-one, to a thiocarbonyl group is a critical step in the synthesis of this compound. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a prominent example. nih.govresearchgate.net

Computational studies using DFT have extensively modeled the mechanism of thionation by Lawesson's reagent. acs.orgresearchgate.netacs.org The accepted mechanism does not involve the Lawesson's reagent dimer itself, but rather its dissociated monomeric form, dithiophosphine ylide, which exists in equilibrium with the dimer in solution. nih.govwikipedia.org The reaction proceeds via a two-step pathway analogous to the Wittig reaction. acs.orgorganic-chemistry.org

Concerted [2+2] Cycloaddition: The reactive dithiophosphine ylide monomer undergoes a concerted and asynchronous cycloaddition with the carbonyl group of the quinazolinone. researchgate.netacs.org This forms a four-membered oxathiaphosphetane intermediate.

Cycloreversion: The intermediate then undergoes a cycloreversion, which is typically the rate-limiting step. acs.orgunict.it This step breaks the C-O and P-S bonds while forming strong P=O and C=S bonds, leading to the desired thiocarbonyl product and a phosphorus oxide byproduct. nih.govorganic-chemistry.org

DFT calculations have shown that amide carbonyls, such as the one in the quinazolin-4-one ring system, are among the most reactive substrates for thionation with Lawesson's reagent, more so than ketones or esters. acs.orgacs.org The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond. nih.govorganic-chemistry.org

The formation of the foundational quinazoline (B50416) ring is a key synthetic challenge. One of the classical methods for preparing the precursor 2-substituted-quinazolin-4(3H)-one is the Niementowski quinazoline synthesis . wikipedia.orgnih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. chemeurope.com

While detailed DFT studies on this specific reaction are not abundant, the proposed mechanism generally involves several key steps:

Amide Formation/Exchange: The initial step is believed to be the formation of an N-acylanthranilic acid intermediate.

Schiff Base Formation: This is followed by an intramolecular condensation between the amine of the anthranilic acid and the carbonyl group of the amide functionality, forming a Schiff base. wikipedia.org

Cyclization and Dehydration: The final step is a ring-closing reaction, followed by the elimination of a water molecule to yield the stable, aromatic quinazolin-4-one ring system. wikipedia.org

Modern variations of quinazoline synthesis often employ different starting materials and catalysts, with mechanisms involving metal-catalyzed C-H amination, oxidative cyclization, or condensations involving 2-aminobenzonitriles or 2-aminobenzamides. organic-chemistry.orgnih.gov For instance, iodine-promoted oxidative cyclization of N-benzyl-N'-arylacetimidamides proceeds via a proposed radical pathway. researchgate.net

The introduction of the trifluoromethyl (CF₃) group at the 2-position of the quinazoline ring is crucial for modulating the compound's electronic properties and biological activity. Theoretical studies have shed light on the mechanisms of trifluoromethylation, which often proceed through radical pathways. researchgate.net

A common strategy involves the use of a CF₃ radical source, such as CF₃I or sodium triflinate (Langlois' reagent), often in conjunction with a photoredox catalyst under visible light. pnas.orgcore.ac.uknih.gov Computational modeling supports the following general mechanism:

Radical Generation: The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) to the CF₃ source, generating a trifluoromethyl radical (•CF₃).

Radical Addition: The highly electrophilic •CF₃ radical adds to a suitable precursor, such as an amidine, which will ultimately form the quinazoline ring.

Cyclization and Oxidation: The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring. A subsequent oxidation and deprotonation/aromatization sequence yields the final 2-(trifluoromethyl)quinazoline product. researchgate.net

DFT calculations can be used to model the energies of the radical intermediates and transition states, confirming the favorability of this pathway. montclair.edu These studies help in understanding the regioselectivity of the trifluoromethylation and optimizing reaction conditions.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are widely used to analyze the electronic structure of quinazoline derivatives, providing insights into their stability, reactivity, and potential interaction sites. nih.govtandfonline.com Key parameters derived from these studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsapub.org

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.com For quinazoline-thiol derivatives, the HOMO is often localized on the thiol group and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. nih.gov The LUMO is typically distributed across the pyrimidine (B1678525) ring system, which is electron-deficient due to the nitrogen atoms and the trifluoromethyl group, making it susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netsemanticscholar.org For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the nitrogen atoms and the sulfur atom of the thione tautomer, identifying them as sites for hydrogen bonding and electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the N-H proton (in the thione form), making it a hydrogen bond donor site.

Fukui Functions: These conceptual DFT descriptors help to predict the local reactivity at specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. ajchem-a.com

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Related Derivatives

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO | Localized on the thiol/thione group and benzene ring | Primary site for electrophilic attack and oxidation |

| LUMO | Distributed over the pyrimidine ring and CF₃ group | Primary site for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates high chemical reactivity |

| MEP | Negative potential on N and S atoms | Sites for electrophilic attack and H-bonding |

Note: This table is generated based on qualitative predictions from computational studies on analogous quinazoline structures.

Tautomeric Equilibria and Isomerism Considerations

For this compound, a significant consideration is the existence of tautomeric isomers. The molecule can exist in two primary forms: the aromatic thiol form and the non-aromatic thione form (2-(Trifluoromethyl)quinazolin-4(3H)-thione). researchgate.net

A diagram depicting the thiol-thione tautomeric equilibrium.

Computational and spectroscopic studies on related heterocyclic systems, such as cinnoline-4-thiol, have shown that the thione form is overwhelmingly favored in solution. holzer-group.at Similarly, studies on quinazolin-4-one derivatives demonstrate the prevalence of the keto tautomer over the enol form. nih.gov DFT calculations on related 4-hydroxyquinazoline (B93491) isomers confirm that the keto/thione form is generally the most stable isomer in various media. nih.gov This preference is attributed to the greater stability of the amide/thioamide resonance within the quinazolinone/thione ring.

Therefore, it is theoretically predicted that this compound exists predominantly as its 2-(Trifluoromethyl)quinazolin-4(3H)-thione tautomer. This has significant implications for its chemical reactivity, hydrogen bonding capabilities (as a donor and acceptor), and its interactions in biological systems.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly influence reaction rates and outcomes by stabilizing reactants, intermediates, or transition states differently. ucsb.edursc.org

In Thionation Reactions: Computational studies on the thionation of carbonyls with Lawesson's reagent have shown that the reaction is only slightly affected by solvent polarity. acs.orgunict.it Calculations performed in the gas phase and in solvents of varying polarity (e.g., toluene (B28343), dichloromethane, acetonitrile) yield similar energy barriers. This is consistent with a concerted, largely nonpolar mechanism that does not involve the formation of charged zwitterionic intermediates. acs.org

In Quinazoline Ring Formation: The synthesis of the quinazoline ring often shows a more pronounced solvent dependency. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones, highly polar solvents like DMF and water have been found to provide excellent yields, whereas non-polar solvents like toluene are ineffective. researchgate.net For other quinazolin-4-one syntheses, DMF has also been identified as the optimal solvent, leading to higher yields compared to alcohols. ppublishing.orgresearchgate.net This suggests that the transition states in these ring-forming reactions possess significant polar character and are stabilized by polar solvents.

In Trifluoromethylation Reactions: For radical trifluoromethylation reactions, solvent choice can be a tool to tune regioselectivity. pnas.orgnih.gov While the specific effects depend on the substrate and reaction conditions, the solvent can influence the stability and reactivity of the radical intermediates involved in the pathway.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)quinazolin-4(3H)-one |

| Lawesson's reagent |

| Dithiophosphine ylide |

| Oxathiaphosphetane |

| N-acylanthranilic acid |

| 2-Aminobenzonitrile |

| 2-Aminobenzamide |

| N-benzyl-N'-arylacetimidamide |

| Sodium triflinate |

| Cinnoline-4-thiol |

| 4-Hydroxyquinazoline |

Advanced Spectroscopic and Structural Analysis Methodologies for 2 Trifluoromethyl Quinazoline 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules, including 2-(Trifluoromethyl)quinazoline-4-thiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide initial and crucial data for structural assignment.

¹H NMR Spectroscopy : This technique maps the chemical environment of protons. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring system. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the substitution pattern and connectivity of these protons. For instance, aromatic protons typically resonate in the downfield region (around 7.0-8.5 ppm).

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon of the trifluoromethyl group, the carbons of the quinazoline ring, and the carbon atom of the thiol group will each have characteristic chemical shifts. For example, the carbon in the CF₃ group will show a quartet due to coupling with the three fluorine atoms.

A representative, though generalized, dataset for similar quinazoline structures is presented below. nih.govresearchgate.net

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 12.59 (s, 1H) | Singlet |

| 8.24 – 8.15 (m, 3H) | Multiplet |

| 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H) | Triplet of doublets |

| 7.76 (d, J = 8.0 Hz, 1H) | Doublet |

| 7.64 – 7.50 (m, 4H) | Multiplet |

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| 161.96 |

| 161.02 |

| 159.03 |

| 150.41 |

| 149.13 |

| 135.07 |

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

Given the presence of a trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing this compound. nih.govnih.gov ¹⁹F NMR is highly sensitive and provides specific information about the fluorine-containing moiety. ed.ac.uk

The ¹⁹F NMR spectrum will show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. ed.ac.uk The chemical shift of this signal is highly sensitive to the electronic environment of the CF₃ group, making it a valuable probe for studying intermolecular interactions and conformational changes. nih.govnih.goved.ac.uk For trifluoromethyl groups attached to aromatic systems, the chemical shift typically appears in a well-defined region of the spectrum. wiley-vch.de

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinazoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing through-space correlations. NOESY is particularly useful for determining the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). nih.govescholarship.org This accuracy allows for the unambiguous determination of the elemental composition of this compound. rsc.org

By measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of the compound. Furthermore, by analyzing the fragmentation pattern of the molecule under ionization, valuable structural information can be obtained. nih.gov The fragmentation pathways can help to confirm the presence of the trifluoromethyl and thiol groups and their attachment to the quinazoline scaffold.

| HRMS Data | |

| Calculated m/z | Found m/z |

| 254.18235 | 254.18336 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H stretching : For the quinazoline ring.

C=N stretching : Within the quinazoline ring.

C-S stretching : For the thiol group.

C-F stretching : Strong and characteristic absorptions for the trifluoromethyl group.

Aromatic C-H and C=C stretching : From the benzene (B151609) part of the quinazoline ring.

The presence and position of these bands provide confirmatory evidence for the compound's functional groups.

| IR Spectroscopy Data | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-F | 1319-1264 |

| C=N | 1622 |

| Aromatic C-H | 3072 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic quinazoline system. researchgate.netresearchgate.net

The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the quinazoline ring. nih.gov The trifluoromethyl and thiol groups will have an effect on the electronic structure and thus the UV-Vis absorption profile of the molecule. mdpi.com This technique is useful for confirming the presence of the conjugated aromatic system and can be used for quantitative analysis. nih.gov

| UV-Vis Spectroscopy Data | |

| Transition | Wavelength Range (nm) |

| π → π | 240-300 |

| n → π | 310-425 |

X-ray Crystallography for Solid-State Molecular Architecture

No publicly available X-ray crystallography data for this compound could be located. This includes the absence of information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles that would define its three-dimensional structure in the solid state.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Detailed Thermogravimetric Analysis (TGA) data, which would provide insights into the thermal stability and decomposition profile of this compound, is not available in published literature. Information such as the onset temperature of decomposition and the percentage of weight loss at various temperatures is currently undocumented.

Other Relevant Analytical Techniques for Purity and Characterization

While it can be inferred that standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be utilized to confirm the identity and purity of this compound, specific, detailed research findings and data tables from such analyses for this compound are not reported in the scientific literature reviewed. Purity information is generally provided by commercial suppliers, but the underlying analytical data is not publicly detailed.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Intermediate for the Synthesis of Novel Heterocyclic Systems

The presence of a reactive thiol group and a quinazoline (B50416) scaffold makes 2-(Trifluoromethyl)quinazoline-4-thiol a crucial intermediate for the construction of various fused heterocyclic systems. One of the most significant applications in this context is the synthesis of triazoloquinazolines, a class of compounds known for their diverse biological activities.

The synthesis of these fused systems typically involves the reaction of a quinazoline precursor with a hydrazine (B178648) derivative, followed by cyclization. For instance, the structurally related 2-chloro-4-hydrazinylquinazoline (B2550126) can be reacted with trifluoroacetic acid to yield 3-(trifluoromethyl)- rsc.orgekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5-one. nih.gov This highlights the utility of the 2-(trifluoromethyl)quinazoline core in forming such fused triazole rings.

Similarly, 2-thio- rsc.orgekb.egresearchgate.nettriazolo[1,5-c]quinazoline derivatives have been synthesized, demonstrating the versatility of the quinazoline-thiocarbonyl framework in constructing complex heterocyclic architectures. nih.govnih.gov The thiol group in this compound can be readily S-alkylated, providing a handle for further synthetic transformations and the introduction of diverse functional groups. nih.gov

The general synthetic approach towards these novel heterocyclic systems can be outlined as follows:

| Step | Reactants | Product |

| 1 | This compound, Hydrazine Hydrate | 4-Hydrazinyl-2-(trifluoromethyl)quinazoline |

| 2 | 4-Hydrazinyl-2-(trifluoromethyl)quinazoline, Carboxylic Acid/Orthoester | Fused Triazolo[4,3-c]quinazoline derivative |

The reaction of this compound with hydrazonoyl halides also presents a viable route to novel triazole-fused quinazolines, further expanding the library of accessible heterocyclic compounds. nih.govresearchgate.net

Utility in Ligand Design for Transition Metal Catalysis

The quinazoline scaffold and the sulfur atom of the thiol group in this compound offer potential coordination sites for transition metals, making it an attractive candidate for ligand design in catalysis. The nitrogen atoms within the quinazoline ring system and the soft sulfur donor can form stable complexes with various transition metals, including palladium and rhodium. rsc.orgnih.govnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net

While direct examples of ligands derived from this compound are not extensively documented, the principles of coordination chemistry suggest its utility. The thiol group can be deprotonated to form a thiolate, which is an excellent ligand for soft metals like palladium(II) and platinum(II). bohrium.comresearchgate.net The resulting metal-sulfur bond is covalent and stable, forming the basis for robust catalysts.

The general structure of a potential ligand derived from this compound and its coordination to a metal center (M) is depicted below:

The trifluoromethyl group can influence the electronic properties of the ligand, which in turn can modulate the catalytic activity of the metal center. This electronic tuning is a key aspect of modern catalyst design. Rhodium-catalyzed C-H activation and cyclization reactions of 2-arylquinazolin-4-ones have been reported, indicating the amenability of the quinazoline core to transition metal-mediated transformations. rsc.orgresearchgate.netrsc.org Ligands based on this compound could potentially be employed in a variety of cross-coupling reactions, C-H functionalization, and other catalytic processes.

Contributions to the Development of Fluorine-Containing Organic Materials

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for tuning their electronic and photophysical properties. This makes this compound a promising precursor for the development of novel fluorine-containing organic materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs).

Research has shown that quinazoline-based fluorophores with trifluoromethyl substituents exhibit interesting photophysical properties. rsc.orgresearchgate.netnih.gov For example, donor-acceptor type fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor have been synthesized, and their emissions cover a wide spectrum. rsc.orgresearchgate.netnih.gov Some of these compounds have been used as the active layer in the fabrication of blue OLEDs. rsc.orgnih.gov

The introduction of a trifluoromethyl group can enhance the performance of single-emitter white organic light-emitting devices based on a quinazoline acceptor. researchgate.net Quinazoline-based thermally activated delayed fluorescence (TADF) emitters have also been developed, achieving high external quantum efficiencies in OLEDs. urfu.rursc.org

The photophysical properties of a representative trifluoromethyl-containing quinazoline-based fluorophore are summarized in the table below:

| Compound | Donor Group | Acceptor Core | Emission Max (nm) | Quantum Yield (%) | Application |

| Fluorophore 1 | Amino Donor | 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline | 414-597 | >80 | Blue OLEDs |

The thiol group of this compound provides a reactive handle to incorporate this fluorinated quinazoline core into larger conjugated systems, further tuning the material's properties for specific applications in advanced materials science.

Integration into Complex Synthetic Strategies for Molecular Diversity

The structural features of this compound make it an ideal scaffold for integration into complex synthetic strategies aimed at generating molecular diversity. Diversity-oriented synthesis (DOS) is a powerful approach for the creation of compound libraries with a wide range of biological activities.

The quinazoline core of the molecule can be functionalized at various positions, while the thiol group allows for the introduction of a wide array of substituents through S-alkylation or S-arylation. This multi-faceted reactivity allows for the systematic modification of the molecule's structure, leading to a diverse set of derivatives.

One such strategy is "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different scaffold, such as the 2-(trifluoromethyl)quinazoline moiety, to explore new chemical space and potentially discover compounds with improved properties. nih.govmdpi.comnih.gov

Furthermore, this compound can be employed in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. MCRs are highly efficient for generating molecular diversity and are a cornerstone of modern drug discovery. The reactive nature of the thiol group and the potential for functionalization of the quinazoline ring make this compound a suitable candidate for the design of novel MCRs.

The following table illustrates the potential for generating molecular diversity from the this compound scaffold:

| Reaction Type | Reactants | Resulting Structural Diversity |

| S-Alkylation | This compound, Alkyl Halides | Variation in the substituent at the sulfur atom |

| Suzuki Coupling | Halogenated this compound derivatives, Boronic Acids | Introduction of diverse aryl and heteroaryl groups |

| Multi-component Reactions | This compound, Aldehydes, Isocyanides | Formation of complex, polycyclic structures |

By leveraging these synthetic strategies, libraries of novel compounds based on the this compound scaffold can be efficiently synthesized and screened for a wide range of applications, from medicinal chemistry to materials science.

Future Research Directions and Emerging Perspectives

Development of Environmentally Benign and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve volatile organic solvents, harsh catalysts, or multi-step procedures with poor atom economy. tandfonline.comrsc.org Future research must prioritize the development of green and sustainable synthetic pathways to 2-(Trifluoromethyl)quinazoline-4-thiol and its analogues. magnusconferences.com This aligns with the growing global emphasis on environmentally responsible chemical manufacturing. researchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comresearchgate.net Developing a microwave-assisted, one-pot synthesis from readily available starting materials would represent a significant advancement. ekb.eg

Deep Eutectic Solvents (DES): These solvents are biodegradable, have low toxicity, and can be recycled. tandfonline.comresearchgate.net Investigating the use of choline (B1196258) chloride-based or other deep eutectic solvents as both the catalyst and reaction medium could lead to highly efficient and green synthetic protocols. tandfonline.com

Metal-Free, Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single step under metal-free conditions would enhance efficiency and reduce waste. rsc.org A four-component reaction involving a substituted aniline, a trifluoromethyl source, a carbon source, and a sulfur source could provide direct access to the target scaffold. rsc.org

Acceptorless Dehydrogenative Coupling (ADC): Transition metal-catalyzed ADC reactions offer a sustainable method for forming N-heterocyles, producing only hydrogen and water as byproducts. rsc.org Exploring ruthenium or manganese-based catalytic systems for the cyclization and formation of the quinazoline core is a promising direction. rsc.orgmdpi.com

| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation | Rapid heating, reduced reaction times, higher yields. tandfonline.com |

| Solvent System | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES), Water | Low toxicity, biodegradability, recyclability. researchgate.netnih.gov |

| Catalysis | Stoichiometric strong acids/bases | Reusable solid catalysts, Metal-free conditions | Reduced waste, easier purification, lower environmental impact. rsc.orgmdpi.com |

| Reaction Design | Linear, multi-step synthesis | One-pot, multi-component reactions (MCRs) | Improved atom economy, reduced purification steps. researchgate.net |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The electronic properties of the trifluoromethyl group significantly influence the reactivity of the quinazoline nucleus, while the thiol group serves as a versatile handle for further functionalization. pnas.orgresearchgate.net Future research should aim to uncover novel chemical transformations that leverage this unique interplay.

Trifluoromethyl Group-Directed Reactivity: The strong electron-withdrawing nature of the CF₃ group can activate the quinazoline ring for specific types of nucleophilic aromatic substitution or ring-opening reactions that are not feasible in non-fluorinated analogues. Systematic studies are needed to map the regioselectivity of these reactions. pnas.org

Thiol Group as a Synthetic Hub: The nucleophilic thiol group is a gateway to a vast array of derivatives. Beyond simple S-alkylation, its potential in modern synthetic reactions should be explored. This includes its use in thiol-ene click chemistry, transition-metal-catalyzed cross-coupling reactions to form C-S bonds, and controlled oxidation to sulfoxides or sulfones to fine-tune electronic and steric properties.

Photocatalysis and Radical Chemistry: The trifluoromethyl group can influence the stability of radical intermediates. Investigating the behavior of this compound under photocatalytic conditions could unveil novel C-H functionalization or cyclization pathways, leading to complex polycyclic structures. pnas.org

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the discovery process and reducing reliance on trial-and-error experimentation. researchgate.net For this compound, in silico methods can provide profound insights.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of novel derivatives with their predicted chemical reactivity or potential biological activity. nih.govacs.org This is particularly valuable for designing compounds with specific desired properties before their synthesis.

Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction mechanisms, predict the regioselectivity of electrophilic and nucleophilic attacks, and calculate spectroscopic properties. frontiersin.org This would be invaluable for rationalizing the unprecedented reactivity patterns discussed in the previous section and for predicting the outcome of new reactions.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding modes of this compound derivatives within the active sites of biological targets, such as kinases or enzymes. researchgate.netfrontiersin.org Molecular dynamics (MD) simulations can further elucidate the stability and interaction dynamics of these ligand-protein complexes over time. frontiersin.org

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR | Correlate structural modifications with chemical or biological properties. | Predictive models for reactivity, toxicity, or therapeutic potential. nih.govacs.org |

| DFT | Model reaction pathways and transition states; calculate electronic properties. | Understanding of reaction mechanisms, prediction of regioselectivity. frontiersin.org |

| Molecular Docking | Predict binding affinity and conformation in a protein's active site. | Identification of potential biological targets and lead compound optimization. researchgate.net |

| MD Simulations | Simulate the dynamic behavior of the molecule in complex with a target. | Assessment of binding stability and key intermolecular interactions. frontiersin.org |

Design of Novel Catalytic Systems Utilizing the Compound's Structural Features

The inherent structure of this compound, featuring multiple heteroatoms (N, S), makes it an attractive scaffold for the design of novel ligands for catalysis. The quinazoline core can serve as a rigid backbone, while the nitrogen and sulfur atoms can act as coordination sites for transition metals.

Pincer and Bidentate Ligand Development: The N, N, and S atoms can be strategically utilized to design novel pincer-type or bidentate ligands. Such ligands could coordinate with metals like ruthenium, palladium, or copper to form catalysts for reactions such as hydrogenation, cross-coupling, or C-H activation. rsc.org

Asymmetric Catalysis: By introducing chiral centers into the scaffold, either on the quinazoline ring or through modification of the thiol group, it is possible to develop chiral ligands for asymmetric catalysis. This would be a high-value application, enabling the stereoselective synthesis of important chemical entities.

Electronic and Steric Tuning: The trifluoromethyl group at the 2-position is not merely a passive substituent. Its steric bulk and strong electron-withdrawing effect can be used to precisely tune the electronic environment and coordination sphere of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

This forward-looking perspective underscores the vast, untapped potential of this compound. By focusing on these emerging research directions, the scientific community can unlock novel synthetic methodologies, uncover fundamental principles of chemical reactivity, and develop new applications in catalysis and materials science.

Q & A

Q. What are the reliable synthetic routes for 2-(trifluoromethyl)quinazoline-4-thiol, and how can reaction efficiency be optimized?

Methodological Answer: A robust synthesis involves cyclocondensation of anthranilic acid derivatives with trifluoromethyl-containing thioureas. Key steps include:

- Intermediate Formation : React 2-aminobenzonitrile with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by thiolation using Lawesson’s reagent .

- Cyclization : Use microwave-assisted conditions (150°C, 20 min) to improve yield (up to 78%) compared to conventional heating .

- Purification : Employ column chromatography (hexane/ethyl acetate, 3:1) and confirm purity via HPLC (retention time: ~1.25 min under SQD-FA05 conditions) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic shifts: δ ~7.8–8.5 ppm (aromatic protons) and δ ~120–140 ppm (CF₃ carbon) .

- IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and C=N quinazoline ring vibration at ~1600 cm⁻¹ .

- Mass Spectrometry : LCMS data (e.g., m/z 742 [M+H]⁺) should align with theoretical molecular weight .

- HPLC : Use C18 columns with acetonitrile/water gradients (SQD-FA05 method) to verify >95% purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or LCMS) during synthesis be resolved?

Methodological Answer:

- Contradiction Analysis :

- Troubleshooting : Adjust reaction stoichiometry (e.g., 1.2:1 thiourea:anthranilic acid ratio) to minimize byproducts .

Q. What strategies enhance the regioselectivity of quinazoline functionalization at the 4-thiol position?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the thiol group using tert-butyl disulfide, then perform cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

- Catalysis : Use PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in THF at 40°C for alkynylation (e.g., phenylethynyl derivatives, 75–90% yield) .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of trifluoromethyl intermediates .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DHFR or kinases). The CF₃ group’s electronegativity enhances binding affinity .

- ADMET Prediction : SwissADME estimates logP ~2.8 (moderate lipophilicity) and high metabolic stability due to thiol oxidation resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.